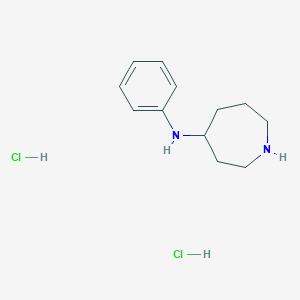
Methyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate
Übersicht
Beschreibung
Methyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate: is a complex organic compound characterized by the presence of bromine, cyano, and difluoromethyl groups attached to a phenyl ring, which is further esterified with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate typically involves multiple steps, starting with the bromination of a suitable precursor followed by cyano and difluoromethyl group introductions. Common synthetic routes include:
Halogenation: Bromination of the phenyl ring using bromine in the presence of a catalyst.
Nitrilation: Introduction of the cyano group through reactions with cyanating agents.
Difluoromethylation: Addition of the difluoromethyl group using reagents like difluorocarbene.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors, controlled temperature, and pressure conditions, and the employment of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate can undergo various chemical reactions, including:
Oxidation: Conversion of the cyano group to carboxylic acids or amides.
Reduction: Reduction of the cyano group to primary amines.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles like sodium azide for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or amides.
Reduction: Production of primary amines.
Substitution: Generation of various substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of difluoromethyl groups with biological targets. Medicine: Industry: Utilized in the production of materials with specific properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism by which Methyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate exerts its effects involves its interaction with molecular targets and pathways. The cyano and difluoromethyl groups play crucial roles in binding to enzymes and receptors, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-bromo-3-fluorobenzoate: Similar in structure but lacks the cyano and difluoromethyl groups.
Methyl 4-bromo-3-cyanobenzoate: Similar but without the difluoromethyl group.
Uniqueness: Methyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate stands out due to the presence of both cyano and difluoromethyl groups, which impart unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
methyl 2-[4-bromo-3-cyano-5-(difluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-17-9(16)4-6-2-7(5-15)10(12)8(3-6)11(13)14/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHKGMBFHWXCBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)C(F)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(3-Pyrrolidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1486117.png)




![N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine dihydrochloride](/img/structure/B1486124.png)
![2-(1-Piperidinylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1486125.png)
![N-[(3-Methyl-3-pyrrolidinyl)methyl]propanamide hydrochloride](/img/structure/B1486127.png)
![1-(1-Pyrrolidinylmethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1486128.png)



![3-Ethyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1486135.png)

